

Application Notes and Protocols for Testing Fosmanogepix Efficacy in Animal Models

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Compound of Interest

Compound Name: Fosmanogepix

Cat. No.: B1192866

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Introduction

Fosmanogepix is a first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections.[1][2] It is a water-soluble N-phosphonooxymethylene prodrug of manogepix, its active moiety.[2][3][4] Manogepix exhibits a novel mechanism of action by inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2][3] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for tethering mannoproteins to the fungal cell wall.[2][3][5] Inhibition of Gwt1 disrupts cell wall integrity, leading to fungal cell death.[3] This unique mechanism makes **fosmanogepix** a promising candidate for treating infections caused by a broad spectrum of fungal pathogens, including those resistant to existing antifungal therapies.[2][3][6][7]

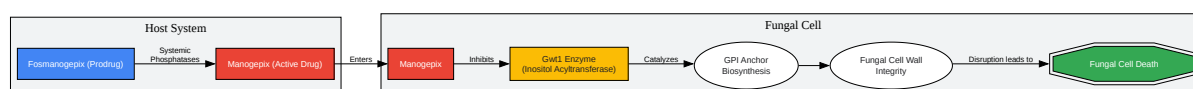
Animal models are indispensable tools for the preclinical evaluation of novel antifungal agents like **fosmanogepix**. [8][9] They provide a platform to assess in vivo efficacy, establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, and determine optimal dosing regimens before advancing to human clinical trials.[8][9] Various animal models, primarily murine and rabbit models, have been successfully employed to demonstrate the in vivo efficacy of **fosmanogepix** against a range of clinically relevant fungi.[2][6][7][10]

These application notes provide a detailed overview of the animal models used to test the efficacy of **fosmanogepix**, including comprehensive experimental protocols and a summary of

key efficacy data.

Mechanism of Action of Fosmanogepix

Fosmanogepix is administered as a prodrug and is rapidly converted to its active form, manogepix, by systemic phosphatases in vivo.^[4] Manogepix then targets and inhibits the Gwt1 enzyme located in the endoplasmic reticulum of fungal cells. This inhibition disrupts the GPI anchor biosynthesis pathway, a critical process for the proper localization and function of many cell wall proteins.



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Caption: Fosmanogepix Mechanism of Action

Quantitative Efficacy Data of Fosmanogepix in Animal Models

The following tables summarize the in vivo efficacy of **fosmanogepix** against various fungal pathogens in different animal models.

Table 1: Efficacy of Fosmanogepix in Murine Models of Invasive Candidiasis

Fungal Species	Mouse Model	Treatment Regimen	Key Findings	Reference
Candida auris (fluconazole-resistant)	Neutropenic, disseminated	Fosmanogepix (104 & 130 mg/kg IP TID; 260 mg/kg IP BID) for 7 days, initiated 24h post-infection	Significant improvement in survival compared to vehicle control. Significant reduction in kidney and brain fungal burden at the highest dose.	[11] [12] [13]
Candida albicans	Immunocompetent, intra-abdominal candidiasis (IAC)	Fosmanogepix (78 mg/kg PO QD) with an inhibitor of murine cytochrome P450 for 3 days	Reduction in fungal burden and clearance in the liver.	[14] [15]
Candida species (various)	Neutropenic, disseminated	Fosmanogepix (doses not specified)	Efficacious at reducing kidney fungal burden.	[11]

Table 2: Efficacy of Fosmanogepix in Murine Models of Invasive Aspergillosis and Other Molds

Fungal Species	Mouse Model	Treatment Regimen	Key Findings	Reference
Aspergillus fumigatus	Immunosuppressed, pulmonary	Fosmanogepix (doses not specified)	Demonstrated efficacy.	[6][7]
Rhizopus arrhizus var. delemar	Immunosuppressed, pulmonary	Fosmanogepix (78 & 104 mg/kg PO QD)	Significantly improved survival rates compared to placebo. The highest dose was comparable to isavuconazole in reducing tissue fungal burden.	[6]
Fusarium solani	Immunosuppressed, disseminated	Fosmanogepix (doses not specified)	Efficacious in treating disseminated infection.	[6][7]
Scedosporium prolificans	Immunosuppressed, pulmonary	Fosmanogepix (doses not specified)	Efficacious in treating pulmonary infection.	[6][7]

Table 3: Efficacy of Fosmanogepix in Rabbit Models of Invasive Candidiasis

Fungal Species	Rabbit Model	Treatment Regimen	Key Findings	Reference
Candida albicans	Non-neutropenic, endophthalmitis and hematogenous meningoencephalitis	Fosmanogepix (25, 50, 100 mg/kg PO BID)	Significant reduction in fungal burden in vitreous, choroid, cerebrum, cerebellum, spinal cord, and meninges. Efficacy at 50 and 100 mg/kg was similar to deoxycholate amphotericin B.	[10][16]

Experimental Protocols

The following are detailed protocols for establishing and evaluating **fosmanogepix** efficacy in common animal models of invasive fungal infections.

Protocol 1: Murine Model of Disseminated Candida auris Infection

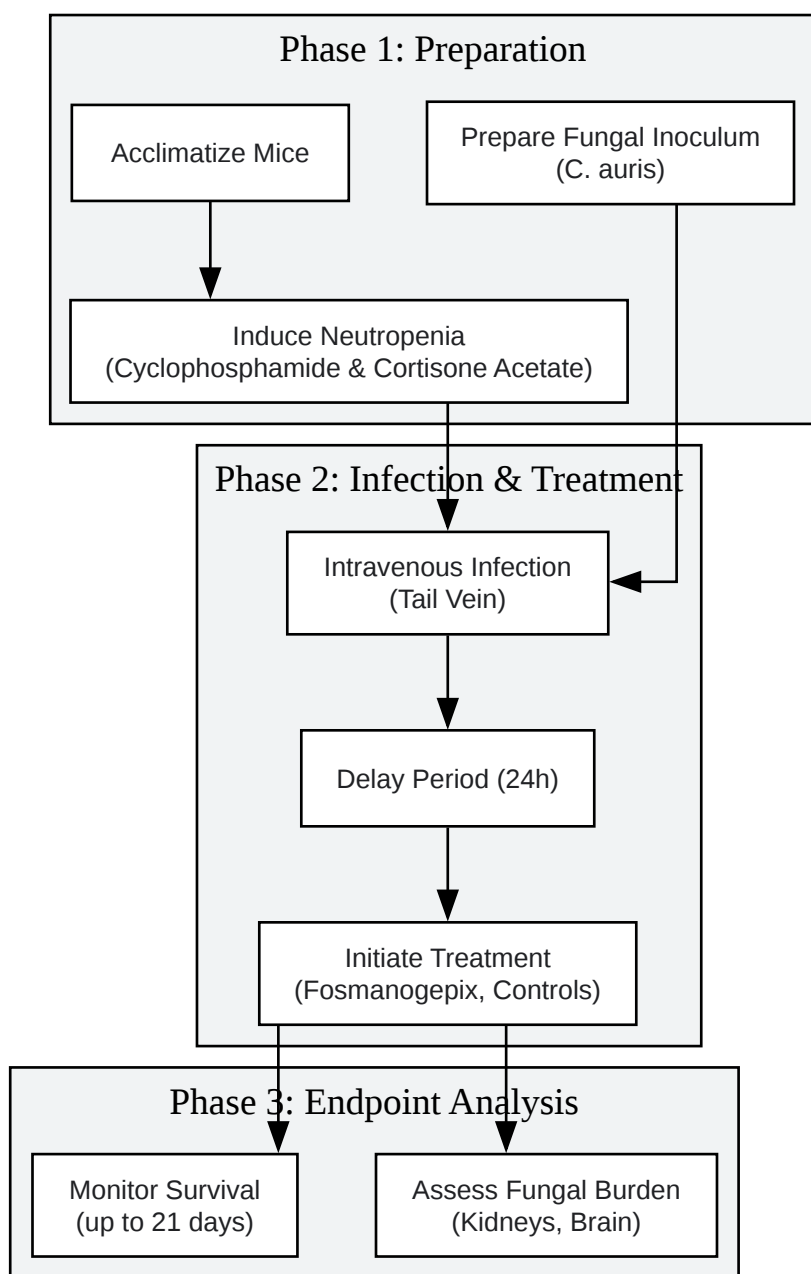
Objective: To evaluate the efficacy of **fosmanogepix** in a neutropenic mouse model of disseminated candidiasis caused by fluconazole-resistant *Candida auris*.

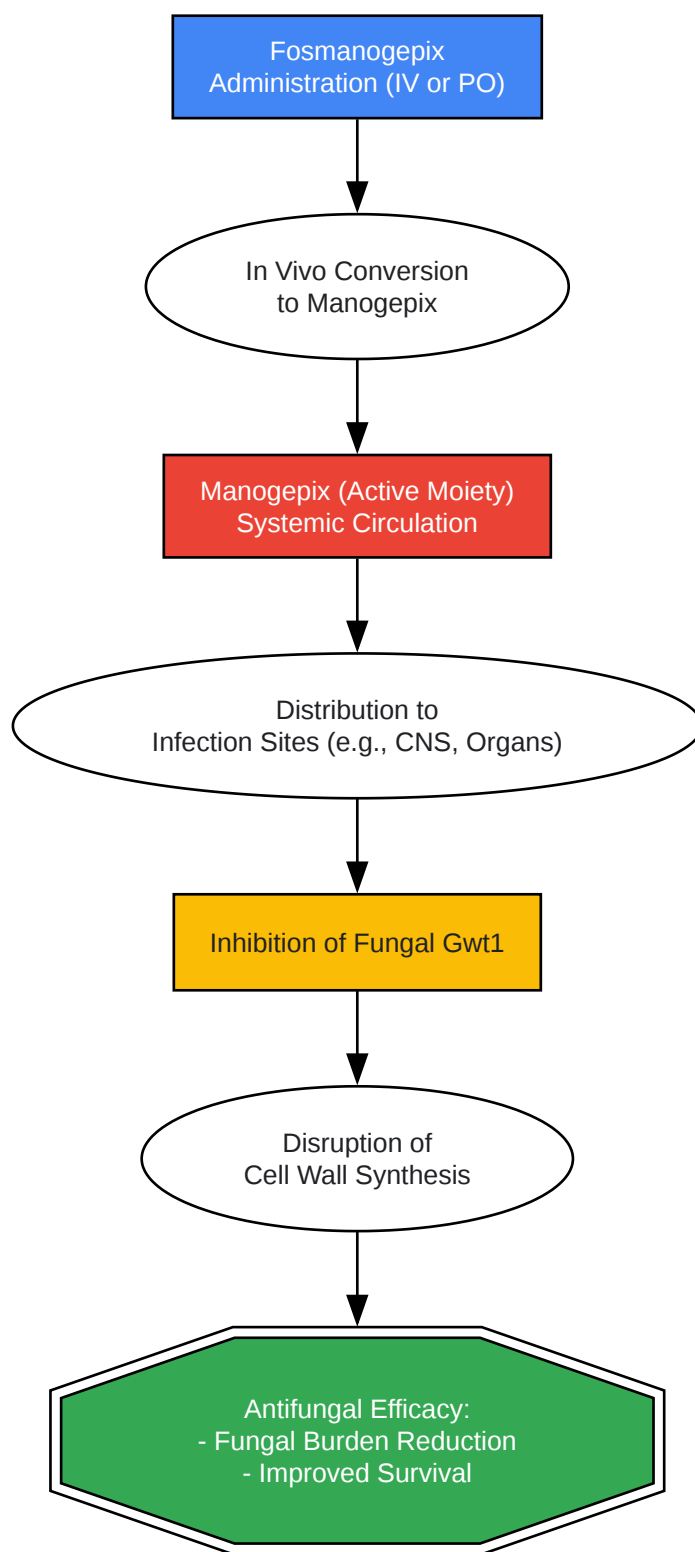
Materials:

- Specific pathogen-free, male CD-1 mice (20-23 g)
- *Candida auris* clinical isolate (fluconazole-resistant)
- Yeast extract-peptone-dextrose (YPD) agar and broth
- Cyclophosphamide

- Cortisone acetate
- **Fosmanogepix**
- Vehicle control (e.g., 5% dextrose in water)
- Comparator antifungals (e.g., fluconazole, caspofungin)
- Sterile saline
- Hemocytometer
- Sterile syringes and needles (for immunosuppression, infection, and treatment administration)
- Equipment for tissue homogenization and plating

Experimental Workflow:





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